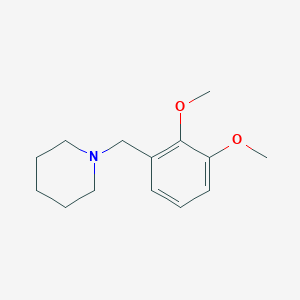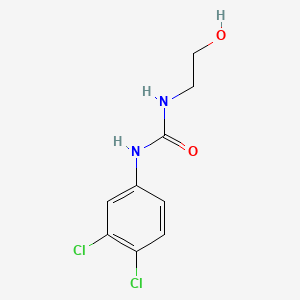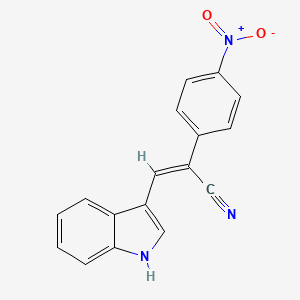![molecular formula C17H18N2O3 B5818491 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5818491.png)
2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide, also known as EPEA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. The inhibition of PARP has been shown to have therapeutic potential in the treatment of various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide involves the inhibition of PARP, which is an enzyme involved in DNA repair processes. PARP is activated in response to DNA damage, and catalyzes the formation of poly(ADP-ribose) (PAR) chains on target proteins. This process recruits DNA repair factors to the site of damage, and facilitates the repair of single-strand DNA breaks. However, excessive activation of PARP can lead to depletion of cellular NAD+ and ATP, which can result in cell death. 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide inhibits PARP activity by binding to the catalytic domain of the enzyme, preventing the formation of PAR chains and promoting cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide are primarily related to its inhibition of PARP. Inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, which is particularly effective in cancer cells that have defects in DNA repair pathways. 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide has also been shown to have neuroprotective effects in models of Parkinson's disease and stroke, by reducing oxidative stress and inflammation. In addition, 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide has been shown to modulate immune function, by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide in lab experiments include its potency as a PARP inhibitor, its selectivity for PARP over other enzymes, and its ability to induce cell death in cancer cells. However, 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide has some limitations, including its relatively low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide may have off-target effects on other cellular processes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide, including:
1. Development of more potent and selective PARP inhibitors based on the structure of 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide.
2. Investigation of the potential of 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide as a therapeutic agent in other diseases, such as inflammatory disorders and cardiovascular diseases.
3. Exploration of the combination of 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide with other anticancer agents, such as DNA-damaging agents and immune checkpoint inhibitors.
4. Investigation of the mechanisms underlying the neuroprotective effects of 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide, and the potential of 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide as a therapeutic agent in neurodegenerative diseases.
5. Development of novel drug delivery systems for 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide, to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide involves several steps, starting with the reaction of 2-chloroethanol with benzamide to form 2-(2-hydroxyethoxy)benzamide. This intermediate is then reacted with ethylphenylamine and triethylamine to yield 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide. The synthesis of 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide has been optimized to improve the yield and purity of the compound, and various analytical techniques have been used to confirm its identity and purity.
Wissenschaftliche Forschungsanwendungen
2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide has been extensively studied in preclinical models of cancer and neurodegenerative diseases, and has shown promising results in inhibiting tumor growth and improving neurological function. The inhibition of PARP by 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide leads to the accumulation of DNA damage and subsequent cell death, which is particularly effective in cancer cells that have defects in DNA repair pathways. 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide has also been shown to have neuroprotective effects in models of Parkinson's disease and stroke, by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
2-[2-(N-ethylanilino)-2-oxoethoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-19(13-8-4-3-5-9-13)16(20)12-22-15-11-7-6-10-14(15)17(18)21/h3-11H,2,12H2,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSMIGJUQTVRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5818409.png)
![ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5818414.png)
![5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5818426.png)


![1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5818440.png)
![N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5818443.png)

![1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol](/img/structure/B5818458.png)
![4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5818471.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5818479.png)
![3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5818483.png)
![ethyl 1-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B5818494.png)